1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine
CAS No.: 2549040-81-3
Cat. No.: VC11838401
Molecular Formula: C17H18N4S
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549040-81-3 |
|---|---|
| Molecular Formula | C17H18N4S |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 7-methyl-4-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C17H18N4S/c1-13-11-22-16-15(13)18-12-19-17(16)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
| Standard InChI Key | YNGLLZMMIUPOPB-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thieno[3,2-d]pyrimidine core—a fused bicyclic system comprising a thiophene ring annulated to a pyrimidine ring—substituted at the 7-position with a methyl group and at the 4-position with a 4-phenylpiperazine moiety. The IUPAC name, 7-methyl-4-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidine, reflects this arrangement. The SMILES string CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4 encodes the connectivity, while the InChIKey YNGLLZMMIUPOPB-UHFFFAOYSA-N provides a unique structural identifier.
Physicochemical Characteristics
Critical physicochemical parameters are summarized below:
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C<sub>17</sub>H<sub>18</sub>N<sub>4</sub>S | PubChem |
| Molecular Weight | 310.4 g/mol | VulcanChem |
| XLogP3 (Partition Coefficient) | 3.05 | Computational |
| Topological Polar Surface Area | 52.08 Ų | SILICOS-IT |
| Water Solubility (ESOL) | 0.0407 mg/mL | Ali et al. model |
| Lipinski Rule Violations | 0 | SwissADME |
The compound adheres to Lipinski’s rule of five (molecular weight <500, XLogP3 <5, hydrogen bond donors <5, acceptors <10), suggesting favorable oral bioavailability. Its moderate lipophilicity (XLogP3 = 3.05) balances membrane permeability and aqueous solubility, while the polar surface area (52.08 Ų) indicates potential for blood-brain barrier penetration.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis typically involves sequential functionalization of the thienopyrimidine core. A representative approach includes:
-
Thienopyrimidine Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with acetyl chloride derivatives under acidic conditions.
-
Chlorination: Introduction of a chlorine atom at the 4-position using phosphorus oxychloride (POCl<sub>3</sub>).
-
Piperazine Coupling: Nucleophilic aromatic substitution of the chlorine with 1-phenylpiperazine in the presence of a base like potassium carbonate.
A related Suzuki-Miyaura coupling methodology, as demonstrated in the synthesis of ethyl 4-(2-chloropyrimidin-4-yl)benzoate , could be adapted for introducing aryl groups to the thienopyrimidine system. This palladium-catalyzed cross-coupling reaction between boronic acids and halogenated pyrimidines achieves high regioselectivity under mild conditions .
Reaction Optimization
Key parameters influencing yield and purity include:
-
Temperature: Reactions typically proceed at 75–100°C to balance reaction rate and side-product formation .
-
Catalyst Systems: Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh<sub>3</sub>)<sub>4</sub>]) at 1–2 mol% loading facilitates efficient cross-coupling .
-
Purification: Scavenging resins (e.g., MP-TMT) effectively remove residual palladium, achieving >95% purity as confirmed by LC-MS .
Structure-Activity Relationship (SAR) Analysis
Thienopyrimidine Modifications
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 7 | Methyl substitution | Enhances metabolic stability | |
| 4 | Piperazine attachment | Improves solubility and target affinity |
The methyl group at position 7 sterically shields the thiophene ring from oxidative metabolism, prolonging half-life. The 4-phenylpiperazine moiety contributes to solubility through its basic nitrogen while enabling π-π stacking interactions with aromatic residues in target proteins.
Piperazine Substitutions
Replacing the phenyl group with bulkier aryl systems (e.g., naphthyl) increases kinase inhibitory activity but reduces solubility. Conversely, hydrophilic substituents (e.g., hydroxyl) improve aqueous solubility at the expense of membrane permeability.
Biological Activity and Mechanistic Insights
Kinase Inhibition
Structural analogs demonstrate nanomolar inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) by competing with ATP binding. The thienopyrimidine core mimics the adenine moiety of ATP, while the piperazine group occupies hydrophobic pockets adjacent to the kinase active site.
Antimicrobial Effects
In vitro studies on related compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial DNA gyrase or topoisomerase IV.
Pharmacological Profile
ADME Properties
-
Absorption: High gastrointestinal absorption predicted by QSAR models.
-
Metabolism: Primarily hepatic, mediated by CYP1A2 and CYP2C19.
-
Excretion: Renal clearance predominates due to moderate protein binding (<80%).
Toxicity Considerations
Therapeutic Applications
Oncology
The compound’s kinase inhibitory profile positions it as a candidate for tyrosine kinase inhibitor (TKI) therapies. Synergy with paclitaxel has been observed in taxane-resistant ovarian cancer models.
CNS Disorders
Dopamine D<sub>2</sub> and serotonin 5-HT<sub>1A</sub> receptor affinities (K<sub>i</sub> ≈ 100 nM) suggest potential in schizophrenia and depression.
Infectious Diseases
Preliminary data indicate suppression of viral protease activity in HIV-1 (EC<sub>50</sub> = 2.1 µM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume